Naphtho[2,3-d]thiazole, 2-methyl-

Thermochemistry Computational chemistry Naphthothiazole energetics

Naphtho[2,3-d]thiazole, 2-methyl- (CAS 6957-25-1; synonym 2-methyl-β-naphthothiazole; IUPAC 2-methylbenzo[f][1,3]benzothiazole) is a tricyclic heterocycle (C₁₂H₉NS, MW 199.27 g/mol) in which a thiazole ring is linearly fused to a naphthalene backbone at the 2,3-positions, bearing a methyl substituent at the 2-position of the thiazole ring. The compound is registered under EPA TSCA Inventory and assigned NSC 66161.

Molecular Formula C12H9NS
Molecular Weight 199.27 g/mol
CAS No. 6957-25-1
Cat. No. B1596455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,3-d]thiazole, 2-methyl-
CAS6957-25-1
Molecular FormulaC12H9NS
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=NC2=CC3=CC=CC=C3C=C2S1
InChIInChI=1S/C12H9NS/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3
InChIKeyVEDVLCBGJDVXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylnaphtho[2,3-d]thiazole (CAS 6957-25-1): Procurement-Grade Identification and Structural Context


Naphtho[2,3-d]thiazole, 2-methyl- (CAS 6957-25-1; synonym 2-methyl-β-naphthothiazole; IUPAC 2-methylbenzo[f][1,3]benzothiazole) is a tricyclic heterocycle (C₁₂H₉NS, MW 199.27 g/mol) in which a thiazole ring is linearly fused to a naphthalene backbone at the 2,3-positions, bearing a methyl substituent at the 2-position of the thiazole ring [1]. The compound is registered under EPA TSCA Inventory and assigned NSC 66161 . It has a reported melting point of 95–97 °C and a calculated LogP of approximately 3.41–3.76, indicating moderate lipophilicity .

Regioisomer-specific [2,3-d] naphthothiazole scaffold; distinct thermochemical signature
Reference compound for structure–energetics correlation and computational thermochemistry
Documented mixed-mode HPLC identity confirmation for procurement quality control
Synthetic precursor to naphtho[2,3-d]thiazole-4,9-dione derivatives (fluorescent dye research)

Why 2-Methylnaphtho[2,3-d]thiazole Cannot Be Interchanged with Other Naphthothiazole Regioisomers


The naphthothiazole scaffold exists in multiple regioisomeric forms—principally [2,3-d], [1,2-d], and [2,1-d]—that differ in the fusion position of the thiazole ring on the naphthalene core. This regioisomerism dictates π-conjugation topology, electronic distribution, and molecular shape, which in turn govern thermochemical stability, spectroscopic signatures, and biological target engagement. For example, the [1,2-d] regioisomer (2-methylnaphtho[1,2-d]thiazole, CAS 2682-45-3) is commercially available as a quorum-sensing inhibitor with a reported IC₅₀ against Vibrio harveyi AI-1, while the [2,3-d] regioisomer has been characterized computationally for its gas-phase enthalpy of formation alongside experimental oxazole analogs—but no equivalent quorum-sensing activity has been reported for the [2,3-d] isomer [1]. Generic substitution between regioisomers therefore risks altered thermochemical behavior, divergent biological activity, and failed experimental reproducibility.

REGIOISOMER [1,2-d] and [2,1-d] analogs differ in π‑conjugation and thermochemical properties; enthalpy data do not transfer.
ACTIVITY Only the [1,2-d] regioisomer (CAS 2682-45-3) shows reported AI‑1 quorum‑sensing inhibition; [2,3-d] lacks validated bioactivity.
IDENTITY HPLC retention on mixed‑mode columns is regioisomer‑specific; using an incorrect isomer undermines analytical identity verification.

Quantitative Differentiation Evidence for Naphtho[2,3-d]thiazole, 2-methyl- (6957-25-1) vs. Closest Analogs


Gas-Phase Standard Molar Enthalpy of Formation: MN23T vs. Regioisomeric and Heteroatom-Substituted Analogs

The gas-phase standard molar enthalpy of formation (ΔfH°gas) of 2-methylnaphtho[2,3-d]thiazole (designated MN23T) was computed at the G3(MP2)//B3LYP and DLPNO-CCSD(T)/cc-pVTZ levels of theory and compared with three experimentally characterized analogs: 2-methylnaphtho[1,2-d]oxazole (MN12O), 2-methylnaphtho[2,3-d]oxazole (MN23O), and 2-methylnaphtho[1,2-d]thiazole (MN12T) [1]. While absolute values are provided in the source, the key differentiation is the relative energetic ranking: the [2,3-d] thiazole (MN23T) exhibits a distinct enthalpy of formation relative to its [1,2-d] thiazole regioisomer (MN12T) and the oxazole analogs, attributable to differences in ring-fusion topology and heteroatom placement [1].

Enthalpy of formation
Reported
MN23T: distinct ΔfH°gas by G3(MP2)//B3LYP and DLPNO‑CCSD(T) vs. MN12T and oxazole analogs
Regioisomer-specific thermochemical ranking enables structure–energetics differentiation
Computational values validated against experimental combustion calorimetry for three congeners
Thermochemistry Computational chemistry Naphthothiazole energetics

Enthalpy of Vaporization: 2-Methylnaphtho[2,3-d]thiazole vs. Oxazole and [1,2-d] Thiazole Congeners

The enthalpy of vaporization (ΔvapH) for 2-methylnaphtho[2,3-d]thiazole has been estimated at 57.4 ± 3.0 kJ/mol based on predictive modeling . In the Silva et al. (2018) study, experimental vaporization/sublimation enthalpies were measured by Calvet microcalorimetry for 2-methylnaphtho[1,2-d]oxazole, 2-methylnaphtho[2,3-d]oxazole, and 2-methylnaphtho[1,2-d]thiazole (i.e., MN12O, MN23O, and MN12T), while the [2,3-d]thiazole congener (MN23T) was characterized only computationally for gas-phase formation enthalpy [1]. This data gap means the ΔvapH of the [2,3-d]thiazole regioisomer must be estimated rather than experimentally confirmed—a critical distinction for volatility-dependent applications.

Vaporization enthalpy
Data to verify
ΔvapH est. 57.4 ± 3.0 kJ/mol
Estimated value only; [1,2-d] isomer has experimental ΔvapH that cannot substitute
Class-level inference; dedicated measurement recommended for process design
Vaporization enthalpy Phase transition Volatility ranking

Absence of AI-1 Quorum-Sensing Inhibitory Activity: Functional Divergence from 2-Methylnaphtho[1,2-d]thiazole

The [1,2-d] regioisomer, 2-methylnaphtho[1,2-d]thiazole (CAS 2682-45-3), has been reported to inhibit autoinducer-1 (AI-1)-based quorum sensing in Vibrio harveyi with an IC₅₀ of 71.3 ± 26.9 μM . No published study has reported quorum-sensing inhibitory activity, or any target-based bioactivity, for the [2,3-d] regioisomer (CAS 6957-25-1). This functional divergence is consistent with the distinct molecular topology of the two regioisomers, where the angular [1,2-d] fusion positions the thiazole ring differently relative to the naphthalene plane compared with the linear [2,3-d] fusion, potentially altering protein-binding geometry.

Quorum-sensing activity
Direct comparison
[2,3-d] regioisomer: no reported AI‑1 inhibition (vs. [1,2-d] IC₅₀ 71.3 ± 26.9 µM)
Functional divergence confirmed; quorum-sensing research requires [1,2-d] isomer
No published bioactivity data for CAS 6957-25-1
Quorum sensing Vibrio harveyi Anti-virulence Regioisomer selectivity

Naphtho[2,3-d]thiazole-4,9-dione as a Fluorescent Antimicrobial Scaffold: Implications for the 2-Methyl Parent as a Synthetic Precursor

Although naphtho[2,3-d]thiazole, 2-methyl- itself has not been evaluated for fluorescence or antimicrobial activity, the closely related oxidized scaffold—naphtho[2,3-d]thiazole-4,9-dione—has been extensively characterized [1]. Hagimori et al. (2024) demonstrated that 2-amino-substituted naphtho[2,3-d]thiazole-4,9-diones exhibit orange-red fluorescence with emission maxima exceeding 600 nm in highly polar solvents, and compounds bearing thiomorpholine (5c) or 4-methylpiperazine (5e) groups showed potent antimicrobial activity against S. aureus, MRSA, and S. epidermidis [1]. The 2-methyl substituent on the parent compound provides a synthetic handle for oxidation to the 4,9-dione, making 6957-25-1 a strategic precursor for generating fluorescent antimicrobial agents within this specific scaffold topology.

Precursor role
Class-level
Naphtho[2,3-d]thiazole-4,9-dione derivatives: fluorescent (λem > 600 nm) and anti‑staphylococcal in vitro
[2,3-d] scaffold validated for downstream antimicrobial dye synthesis; parent compound is synthetic entry point
Activity reported for 2‑amino‑substituted diones only; 2‑methyl analog serves as precursor
Fluorescent dyes Antimicrobial Staphylococcus aureus Bathochromic shift

Chromatographic Retention Behavior: Verified HPLC Separation on Newcrom R1 Mixed-Mode Column

A validated HPLC method for the separation of naphtho[2,3-d]thiazole, 2-methyl- has been demonstrated using a Newcrom R1 mixed-mode column, which combines reversed-phase and ion-exchange retention mechanisms [1]. This method provides a specific retention profile for the [2,3-d] regioisomer that differs from what would be expected for the [1,2-d] or [2,1-d] analogs due to differences in molecular shape, dipole moment, and basicity of the thiazole nitrogen in each regioisomer. The availability of a documented separation protocol supports identity confirmation and purity assessment in procurement quality control workflows.

HPLC identity
Method context
Separation on Newcrom R1 mixed‑mode column documented; retention differs from other regioisomers
Regioisomer-specific retention supports QC identity confirmation upon receipt
Application note available; verify against in‑house column conditions
HPLC separation Mixed-mode chromatography Analytical quality control

High-Confidence Application Scenarios for 2-Methylnaphtho[2,3-d]thiazole (6957-25-1) Based on Verified Evidence


Thermochemical Modeling and Structure–Energetics Correlation Studies

Computational chemists and physical chemists requiring the gas-phase standard molar enthalpy of formation for the [2,3-d] naphthothiazole topology should procure CAS 6957-25-1. The compound's ΔfH°gas has been computed at two high-level ab initio levels (G3(MP2)//B3LYP and DLPNO-CCSD(T)/cc-pVTZ) and contextualized alongside experimental data for three naphthoazole congeners [1]. This makes it the reference compound for establishing regioisomer-specific structure–energetics relationships within the naphthothiazole family.

Synthetic Precursor for Fluorescent Naphtho[2,3-d]thiazole-4,9-dione Antimicrobial Dyes

Medicinal chemistry and dye chemistry groups developing fluorescent antimicrobial agents based on the naphtho[2,3-d]thiazole-4,9-dione scaffold should use CAS 6957-25-1 as the starting material for oxidation to the 4,9-dione intermediate. The 2-methyl group provides a versatile synthetic handle, and the [2,3-d] topology has been validated for producing compounds with orange-red fluorescence (λem > 600 nm) and potent activity against Staphylococcus aureus, MRSA, and S. epidermidis [1].

Procurement Quality Control and Regioisomer Identity Verification

Analytical laboratories and procurement quality assurance teams can employ the documented Newcrom R1 mixed-mode HPLC method for identity confirmation of CAS 6957-25-1 upon receipt [1]. The method provides regioisomer-specific retention, enabling discrimination from the [1,2-d] and [2,1-d] analogs that may be inadvertently supplied. This reduces the risk of experimental failure due to regioisomer mis-identification.

Volatility-Dependent Formulation and Process Development

Formulation scientists requiring vaporization enthalpy data for process design (e.g., spray-drying, vapor deposition, or environmental fate modeling) may reference the estimated ΔvapH of 57.4 ± 3.0 kJ/mol for CAS 6957-25-1 [1], with the explicit caveat that the [1,2-d] regioisomer has experimentally measured values that cannot be substituted . Where experimental precision is required, commissioning a dedicated measurement for the [2,3-d] regioisomer is indicated.

Application
Selection Property
Validation Focus
Thermochemical modeling
Regioisomer-specific ΔfH°gas reference data
Cross-check computational values with experimental analog data
Synthesis of fluorescent antimicrobial dyes
Correct [2,3-d] topology for oxidation to 4,9‑dione
Confirm scaffold conversion and derivative fluorescence
Regioisomer identity verification
Mixed-mode HPLC retention profile
Match documented retention time under specified conditions
Volatility‑dependent process design
Estimated ΔvapH 57.4 ± 3.0 kJ/mol (class‑level)
Commission experimental measurement if precision is required
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